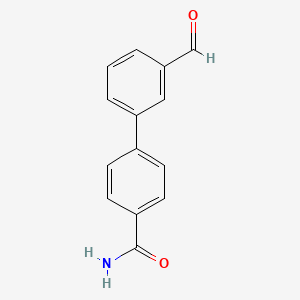

4-(3-Formylphenyl)benzamide

Description

4-(3-Formylphenyl)benzamide is a benzamide derivative characterized by a formyl (-CHO) group attached to the meta position of the phenyl ring, which is further linked to a benzamide core. This compound serves as a versatile intermediate in organic synthesis due to the reactivity of the formyl group, enabling further functionalization via condensation, nucleophilic addition, or click chemistry . The formyl group distinguishes it from other benzamides, offering unique electronic and steric properties that influence its applications in drug discovery, materials science, and catalysis.

Propriétés

Formule moléculaire |

C14H11NO2 |

|---|---|

Poids moléculaire |

225.24 g/mol |

Nom IUPAC |

4-(3-formylphenyl)benzamide |

InChI |

InChI=1S/C14H11NO2/c15-14(17)12-6-4-11(5-7-12)13-3-1-2-10(8-13)9-16/h1-9H,(H2,15,17) |

Clé InChI |

SIWNDHKBJYKGTI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)benzamide typically involves the direct condensation of 3-formylbenzoic acid with aniline or its derivatives. This reaction can be catalyzed by various agents, including Lewis acids like zinc chloride or aluminum chloride, under mild to moderate temperatures. Ultrasonic irradiation can also be employed to enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the production of benzamides, including 4-(3-Formylphenyl)benzamide, often utilizes high-throughput methods such as continuous flow reactors. These methods ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3-Formylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

Oxidation: 4-(3-Carboxyphenyl)benzamide.

Reduction: 4-(3-Hydroxyphenyl)benzamide.

Substitution: Various substituted benzamides depending on the electrophile used.

Applications De Recherche Scientifique

4-(3-Formylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(3-Formylphenyl)benzamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cell walls by interfering with peptidoglycan synthesis. In terms of antioxidant activity, it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage .

Comparaison Avec Des Composés Similaires

Antioxidant and Physicochemical Properties

- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () :

Hydroxyl groups enable potent radical scavenging (IC₅₀ = 22.8 μM for DPPH). The formyl group, lacking hydroxyls, likely reduces antioxidant efficacy but may aid in metal chelation. - 4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide (): With a molecular weight of 374.43 g/mol and PSA of 102.02 Ų, this compound’s lipophilicity contrasts with 4-(3-Formylphenyl)benzamide’s higher polarity (formyl PSA ≈ 17 Ų).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.